5-Phenyl-1,3,4-oxadiazol-2-ol
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Overview
Description
5-Phenyl-1,3,4-oxadiazol-2-ol is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms, one oxygen atom, and a phenyl group attached to the ring. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Phenyl-1,3,4-oxadiazol-2-ol can be synthesized through several methods. One common approach involves the cyclodehydration of N,N’-diacylhydrazines under microwave-assisted conditions. This method yields the desired oxadiazole derivatives with high efficiency . Another method involves the use of iodine as a catalyst to facilitate the oxidative cyclization of hydrazides and aldehydes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-1,3,4-oxadiazol-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of different products.
Substitution: The phenyl group can be substituted with various functional groups to create new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like iodine and transition metals .
Major Products Formed
The major products formed from these reactions include substituted oxadiazoles, which have diverse applications in medicinal chemistry and materials science .
Scientific Research Applications
5-Phenyl-1,3,4-oxadiazol-2-ol has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Phenyl-1,3,4-oxadiazol-2-ol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Phenyl-1,3,4-oxadiazol-2-ol include:
- 1,2,4-Oxadiazole
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its phenyl group enhances its stability and biological activity compared to other oxadiazole isomers .
Properties
IUPAC Name |
2-phenyl-2H-1,3,4-oxadiazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8-10-9-7(12-8)6-4-2-1-3-5-6/h1-5,7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXPWAAHRICPQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2N=NC(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199-02-6 |
Source
|
Record name | delta(sup 2)-1,3,4-Oxadiazolin-5-one, 2-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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